molecular formula C14H17ClFNO B5697526 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide

2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide

Cat. No. B5697526
M. Wt: 269.74 g/mol
InChI Key: CGMWFXWSWVOBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide, commonly known as CFA, is a synthetic compound that has been widely used in scientific research for its unique properties. CFA is a potent activator of transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in pain sensation and thermoregulation. CFA has been used to study the mechanism of action of TRPV1 and its role in various physiological and pathological processes.

Mechanism of Action

CFA activates 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide by binding to a specific site on the channel protein. 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. Activation of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. The activation of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide by CFA leads to the induction of pain sensation and thermal hyperalgesia in animal models.
Biochemical and Physiological Effects:
CFA has been shown to induce pain sensation and thermal hyperalgesia in animal models. CFA has also been shown to activate 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in human sensory neurons and induce pain sensation. CFA has been used to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in various physiological processes, including thermoregulation, itch sensation, and inflammation. CFA has been shown to induce the release of pro-inflammatory cytokines and chemokines in animal models, suggesting a role in inflammation.

Advantages and Limitations for Lab Experiments

CFA has several advantages for lab experiments, including its potency and selectivity for 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide. CFA is a potent activator of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and can induce pain sensation and thermal hyperalgesia at low concentrations. CFA is also selective for 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and does not activate other TRP channels or ion channels. However, CFA has several limitations for lab experiments, including its toxicity and potential for non-specific effects. CFA can be toxic to cells at high concentrations and can induce non-specific effects on other ion channels and signaling pathways.

Future Directions

There are several future directions for research on CFA and 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide. One direction is to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in cancer pain and other chronic pain conditions. CFA has been shown to induce pain sensation in animal models of cancer pain and may have therapeutic potential for this condition. Another direction is to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in itch sensation and other sensory modalities. CFA has been shown to induce itch sensation in animal models and may have a role in the treatment of chronic itch conditions. Finally, future research should focus on the development of more selective and potent 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide activators that can be used in clinical settings.

Synthesis Methods

The synthesis of CFA involves the reaction of 2-chloro-6-fluoroaniline with cyclohexylmagnesium bromide, followed by acetylation with acetic anhydride. The resulting product is then treated with hydrochloric acid to yield CFA in high purity. The synthesis of CFA is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

CFA has been extensively used in scientific research to study the mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and its role in various physiological and pathological processes. CFA is a potent activator of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and can induce pain sensation and thermal hyperalgesia in animal models. CFA has been used to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in inflammatory pain, neuropathic pain, cancer pain, and other pain-related conditions. CFA has also been used to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in thermoregulation, itch sensation, and other physiological processes.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c15-12-7-4-8-13(16)11(12)9-14(18)17-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMWFXWSWVOBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide

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